

The Potent and Selective 11β-HSD1 Inhibitor: A Technical Guide to SKI2852

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For researchers, scientists, and drug development professionals, this document provides an indepth overview of the chemical structure, properties, and mechanism of action of **SKI2852**, a highly potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1).

SKI2852, also known as 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide, has emerged as a promising therapeutic candidate for metabolic diseases.[1][2] Its ability to selectively block the 11β -HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, underscores its potential in the treatment of conditions like type 2 diabetes and obesity.[3]

Chemical Structure and Properties

The chemical identity of **SKI2852** is defined by its specific molecular formula, weight, and systematic name, which are crucial for its synthesis and characterization.



Property	Value	
IUPAC Name	2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide	
Chemical Formula	C27H34FN5O4S	
Molecular Weight	543.66 g/mol	
CAS Number	1346554-47-9	

Biological Activity and Pharmacokinetics

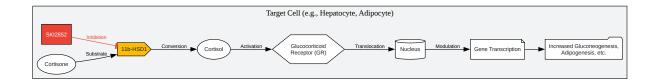
SKI2852 exhibits high potency and selectivity for 11β -HSD1, with notable differences between human and murine enzymes. Its pharmacokinetic profile suggests excellent oral bioavailability.

Parameter	Species	Value
IC50 (11β-HSD1)	Human	2.9 nM
IC50 (11β-HSD1)	Mouse	1.6 nM
Oral Bioavailability (F)	Mouse	96%
CYP3A4 Inhibition (IC50)	Human	> 10 μM
CYP2C19 Inhibition (IC50)	Human	> 10 μM

Mechanism of Action: Targeting the Glucocorticoid Activation Pathway

SKI2852 functions by inhibiting the 11β -HSD1 enzyme, which plays a pivotal role in the tissue-specific regulation of glucocorticoid levels. By blocking this enzyme, **SKI2852** effectively reduces the local concentration of active cortisol in tissues such as the liver and adipose tissue. This reduction in cortisol leads to a decrease in the activation of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of excessive glucocorticoid signaling, which are implicated in the pathophysiology of metabolic syndrome.





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Fig. 1: Mechanism of action of **SKI2852** in inhibiting the 11β-HSD1 pathway.

Experimental Protocols

The synthesis and evaluation of **SKI2852** involve a series of well-defined chemical and biological procedures. The following outlines the key experimental methodologies.

Synthesis of SKI2852

The synthesis of **SKI2852** is a multi-step process starting from commercially available materials. The key final step involves the amide coupling between 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid and (1R,2s,3S,5S,7S)-2-aminoadamantan-5-ol.

Final Amide Coupling Step:

- Reactant Preparation: Dissolve 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid (1.0 eq) and (1R,2s,3S,5S,7S)-2-aminoadamantan-5-ol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
- Coupling Agents: Add a coupling reagent, for example, HATU (1.2 eq), and a base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
- Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
- Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), quench the



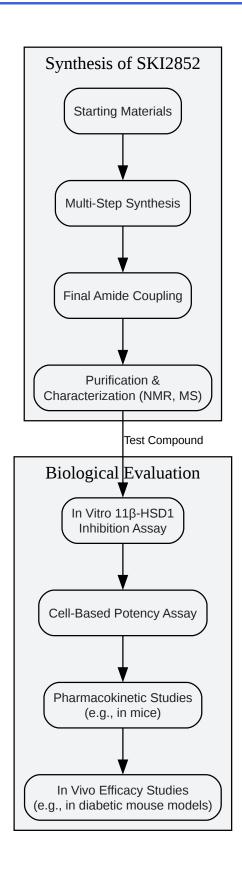
reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound, **SKI2852**.

In Vitro 11β-HSD1 Inhibition Assay

The potency of **SKI2852** in inhibiting 11β -HSD1 activity is determined using a biochemical assay.

- Enzyme and Substrate Preparation: Recombinant human or mouse 11β-HSD1 enzyme is used. The substrate, cortisone, and the cofactor, NADPH, are prepared in a suitable buffer (e.g., Tris-HCl).
- Compound Incubation: A range of concentrations of SKI2852 is pre-incubated with the
 enzyme in the buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g.,
 37 °C).
- Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate (cortisone) and cofactor (NADPH). The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) and then terminated, typically by the addition of a stop solution containing a potent, non-specific inhibitor like carbenoxolone.
- Detection of Cortisol: The amount of cortisol produced is quantified using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF) or LC-MS.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by
 plotting the percentage of inhibition against the logarithm of the inhibitor concentration and
 fitting the data to a sigmoidal dose-response curve.





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- 1. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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